molecular formula C28H29BrF3N5O2S B11666979 3-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11666979
M. Wt: 636.5 g/mol
InChI Key: GGRKOBNKNQEBMI-UHFFFAOYSA-N
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Description

3-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structural features, including a bromine atom, a cyano group, a methoxyphenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the cyano group: This step typically involves a nucleophilic substitution reaction using a cyanide source.

    Formation of the pyrazolopyrimidine ring: This involves the condensation of appropriate precursors under acidic or basic conditions.

    Final coupling reaction: The final step involves coupling the intermediate with the desired carboxamide group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of its various functional groups on biological systems. It can serve as a probe to investigate the interactions of bromine, cyano, methoxyphenyl, and trifluoromethyl groups with biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it may have activity against certain biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom, cyano group, methoxyphenyl group, and trifluoromethyl group may each contribute to the compound’s binding affinity and specificity. The exact pathways and targets would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group, in particular, may impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C28H29BrF3N5O2S

Molecular Weight

636.5 g/mol

IUPAC Name

3-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C28H29BrF3N5O2S/c1-27(2,3)15-7-10-17-18(13-33)26(40-20(17)11-15)35-25(38)23-22(29)24-34-19(14-5-8-16(39-4)9-6-14)12-21(28(30,31)32)37(24)36-23/h5-6,8-9,15,19,21,34H,7,10-12H2,1-4H3,(H,35,38)

InChI Key

GGRKOBNKNQEBMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(CC(NC4=C3Br)C5=CC=C(C=C5)OC)C(F)(F)F

Origin of Product

United States

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